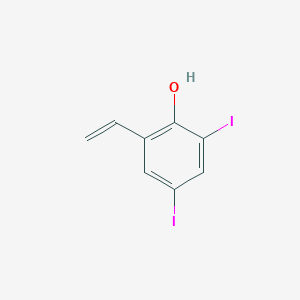
2,4-Diiodo-6-vinylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diiodo-6-vinylphenol is an organic compound with the molecular formula C8H6I2O It is characterized by the presence of two iodine atoms and a vinyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-6-vinylphenol typically involves the iodination of phenolic compounds. One common method is the use of N-iodosuccinimide (NIS) as an iodinating agent. The reaction is carried out in the presence of acetic acid as a catalyst, and the mixture is ground together at room temperature. This method offers high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodo-6-vinylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Ethylphenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-vinylphenol involves its interaction with molecular targets through its phenolic and vinyl groups. The iodine atoms enhance its reactivity, allowing it to form stable complexes with proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
2,6-Diiodo-4-vinylphenol: Similar structure but with different iodine positioning.
2,6-Diiodo-4-nitrophenol: Contains a nitro group instead of a vinyl group.
2,6-Diiodo-4-methoxyphenol: Contains a methoxy group instead of a vinyl group.
Uniqueness: 2,4-Diiodo-6-vinylphenol is unique due to the specific positioning of its iodine atoms and the presence of a vinyl group. This combination imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs .
Biological Activity
2,4-Diiodo-6-vinylphenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, supported by case studies, detailed research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of iodine substituents at the 2 and 4 positions and a vinyl group at the 6 position of the phenolic ring. This unique structure contributes to its reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated significant antiproliferative effects against various human cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the compound's effects on human cancer cell lines such as HCT15 (colon cancer) and K562 (leukemia). The results indicated that this compound exhibited potent cytotoxicity comparable to established chemotherapeutic agents like etoposide. The compound's mechanism appears to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to increased apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT15 | 5.2 | Topoisomerase II inhibition |
| K562 | 3.8 | Topoisomerase II inhibition |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.
Case Study: Antibacterial Effects
A study investigated its effectiveness against Gram-positive bacteria. The results showed that the compound exhibited significant antibacterial activity, which was attributed to its ability to disrupt bacterial cell membranes and inhibit cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Bacillus subtilis | 15 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to understand how modifications to its structure affect its biological activity. The presence of iodine atoms is crucial for enhancing both anticancer and antimicrobial activities. Variations in the vinyl group also impact the compound's efficacy.
Key Findings:
- Iodine Substitution : Enhances lipophilicity and biological activity.
- Vinyl Group Modification : Alters interaction with target enzymes like topoisomerases.
Properties
Molecular Formula |
C8H6I2O |
|---|---|
Molecular Weight |
371.94 g/mol |
IUPAC Name |
2-ethenyl-4,6-diiodophenol |
InChI |
InChI=1S/C8H6I2O/c1-2-5-3-6(9)4-7(10)8(5)11/h2-4,11H,1H2 |
InChI Key |
BSXKPSYPQSEHFE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=CC(=C1)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















